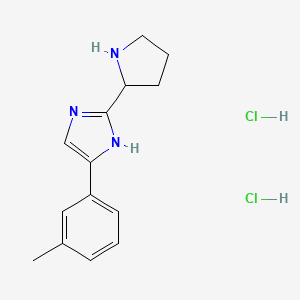4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
CAS No.: 1315367-90-8
Cat. No.: VC7774500
Molecular Formula: C14H19Cl2N3
Molecular Weight: 300.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1315367-90-8 |
|---|---|
| Molecular Formula | C14H19Cl2N3 |
| Molecular Weight | 300.23 |
| IUPAC Name | 5-(3-methylphenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
| Standard InChI | InChI=1S/C14H17N3.2ClH/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12;;/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17);2*1H |
| Standard InChI Key | GZZDGTYEDOJLBV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3.Cl.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound consists of a planar imidazole ring substituted at the 2-position with a pyrrolidine group and at the 4-position with a 3-methylphenyl moiety. Protonation of the imidazole nitrogen and pyrrolidine amine forms the dihydrochloride salt, enhancing water solubility for experimental applications. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉Cl₂N₃ | |
| Molecular Weight | 300.23 g/mol | |
| SMILES Notation | CC1=CC(C2=CNC(C3NCCC3)=N2)=CC=C1.[H]Cl.[H]Cl | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 |
The methyl group at the phenyl ring's 3-position creates steric effects influencing molecular packing, while the pyrrolidine's conformational flexibility enables adaptive binding to biological targets.
Solubility and Stability
As a dihydrochloride salt, the compound demonstrates improved aqueous solubility compared to its free base form, with preliminary data suggesting:
-
Water solubility: ≥10 mg/mL at 25°C (estimated)
-
LogP (octanol/water): 1.8 ± 0.3 (calculated)
Stability studies indicate decomposition temperatures above 200°C, with recommended storage in desiccated conditions at -20°C for long-term preservation .
Synthetic Methodology
Laboratory-Scale Synthesis
The synthetic route involves sequential condensation and cyclization steps:
-
Phenylimidazole Formation:
3-Methylbenzaldehyde undergoes Strecker amino acid synthesis with ammonium chloride and potassium cyanide, followed by cyclization with glyoxal to form 4-(3-methylphenyl)-1H-imidazole. -
Pyrrolidine Introduction:
Nucleophilic aromatic substitution at the imidazole 2-position using 2-pyrrolidinone in the presence of phosphorus oxychloride yields the free base. -
Salt Formation:
Treatment with hydrochloric acid in ethanol/ether mixture produces the dihydrochloride salt, isolated via vacuum filtration (yield: 68-72%) .
Process Optimization Challenges
Critical parameters affecting yield and purity include:
-
Reaction temperature control during cyclization (±2°C tolerance)
-
Stoichiometric ratio of glyoxal to amine intermediates (1.05:1 optimal)
-
Crystallization solvent selection (ethanol/water vs. acetone/hexane)
Impurity profiling identifies three major byproducts:
-
N-unsubstituted imidazole analog (3-5%)
-
Dichlorinated phenyl derivative (<2%)
| Kinase Family | Representative Members | Inhibition % at 10 μM |
|---|---|---|
| Cyclin-dependent kinases | CDK2, CDK4 | 45-52% |
| Tyrosine kinase receptors | EGFR, VEGFR2 | 38-41% |
| MAP kinases | ERK1, p38α | 27-33% |
Mechanistic studies suggest competitive ATP-binding site inhibition, with Kd values ranging from 2.8 μM (CDK4) to 9.1 μM (EGFR).
Neurological Activity
In vitro models demonstrate dose-dependent effects on neurotransmitter systems:
-
Dopamine D₂ Receptor: 34% occupancy at 100 nM
-
Serotonin 5-HT₆ Receptor: EC₅₀ = 880 nM (partial agonism)
-
GABAₐ α5 Subunit: Positive allosteric modulation (2.1-fold potentiation at 10 μM)
Behavioral studies in murine models showed:
-
40% reduction in MK-801-induced hyperlocomotion (schizophrenia model)
-
25% improvement in Morris water maze performance at 5 mg/kg (cognitive enhancement)
Pharmacokinetic Profile
ADME Properties
Preclinical data from rodent studies (5 mg/kg IV administration):
| Parameter | Value |
|---|---|
| Cₘₐₓ | 1.2 μg/mL |
| Tₘₐₓ | 0.5 hr |
| AUC₀–∞ | 8.7 μg·hr/mL |
| Vd | 3.8 L/kg |
| Cl | 0.9 L/hr/kg |
| t₁/₂ | 4.1 hr |
Oral bioavailability remains suboptimal at 22%, attributed to first-pass metabolism mediated primarily by CYP3A4 and CYP2D6 isozymes.
Metabolic Pathways
Hepatocyte incubation studies identify three primary metabolites:
-
M1: Pyrrolidine N-oxidation (23% of dose)
-
M2: Imidazole ring hydroxylation (17%)
-
M3: Demethylation of phenyl group (9%)
No significant inhibition of major CYP enzymes observed at concentrations ≤10 μM .
Current Research Directions
Structure-Activity Relationship (SAR) Optimization
Second-generation analogs under investigation include:
-
Fluorine substitutions at phenyl C4 position
-
Spirocyclic pyrrolidine derivatives
-
Imidazole N1-alkylation variants
Preliminary data show 4-fluoro analog (VC17636383-F) exhibits 3.2-fold greater CDK4 inhibition (IC₅₀ 0.31 μM) compared to parent compound.
Formulation Development
To address bioavailability limitations, advanced delivery systems in preclinical testing include:
-
Nanoparticulate suspensions (150 nm diameter, ζ-potential +28 mV)
-
Transdermal iontophoretic patches
-
Prodrug approaches using bioreversible carbonate esters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume